molecular formula C8H6FN3O B13894872 4-Cyano-2-fluoro-benzohydrazide CAS No. 1428940-28-6

4-Cyano-2-fluoro-benzohydrazide

Cat. No.: B13894872
CAS No.: 1428940-28-6
M. Wt: 179.15 g/mol
InChI Key: BXGFFESBJWYKEO-UHFFFAOYSA-N
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Description

4-Cyano-2-fluoro-benzohydrazide is a chemical compound with the molecular formula C8H6FN3O and a molecular weight of 179.15 g/mol It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a fluoro group (-F) on the benzene ring, along with a hydrazide functional group (-CONHNH2)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-fluoro-benzohydrazide typically involves the reaction of 4-Cyano-2-fluorobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Cyano-2-fluorobenzoic acid+Hydrazine hydrateThis compound+Water\text{4-Cyano-2-fluorobenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4-Cyano-2-fluorobenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-2-fluoro-benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

Scientific Research Applications

4-Cyano-2-fluoro-benzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluoro-benzohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluoro groups can enhance its binding affinity and specificity towards certain targets. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

    4-Cyano-2-fluorobenzoic acid: A precursor in the synthesis of 4-Cyano-2-fluoro-benzohydrazide.

    2-Fluoro-4-nitrobenzoic acid: Similar structure but with a nitro group instead of a cyano group.

    4-Cyano-2-chlorobenzoic acid: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

This compound is unique due to the combination of the cyano and fluoro groups, which can impart distinct chemical and biological properties. The presence of the hydrazide functional group also allows for further derivatization and functionalization, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

1428940-28-6

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

4-cyano-2-fluorobenzohydrazide

InChI

InChI=1S/C8H6FN3O/c9-7-3-5(4-10)1-2-6(7)8(13)12-11/h1-3H,11H2,(H,12,13)

InChI Key

BXGFFESBJWYKEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)C(=O)NN

Origin of Product

United States

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